2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl-
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Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxazinone core, which is fused with a thiazole ring and substituted with a 4-bromophenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- typically involves multi-step organic reactions. The starting materials often include 2-aminophenol, which undergoes cyclization to form the benzoxazinone core. Subsequent steps involve the introduction of the thiazole ring and the bromophenyl group through various coupling reactions. Common reagents used in these reactions include bromine, thionyl chloride, and amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and waste management are critical aspects of industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazinones and thiazoles, which can be further functionalized for specific applications.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiazole and bromophenyl groups play a crucial role in these interactions, enhancing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one derivatives: Compounds with different substituents on the benzoxazinone core.
Thiazole derivatives: Molecules featuring the thiazole ring with various functional groups.
Bromophenyl compounds: Organic compounds containing the bromophenyl group.
Uniqueness
2H-1,4-Benzoxazin-3(4H)-one, 6-(2-((4-bromophenyl)amino)-4-thiazolyl)-4-methyl- stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
114566-64-2 |
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Molecular Formula |
C18H14BrN3O2S |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
6-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C18H14BrN3O2S/c1-22-15-8-11(2-7-16(15)24-9-17(22)23)14-10-25-18(21-14)20-13-5-3-12(19)4-6-13/h2-8,10H,9H2,1H3,(H,20,21) |
InChI Key |
DSUFMCZGQFDRQX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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